REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1.[C:13](Cl)(=[O:16])[CH:14]=[CH2:15].Cl>C(Cl)Cl.O>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:7]=1[CH2:15][CH2:14][C:13]2=[O:16] |f:0.1.2.3|
|
Name
|
|
Quantity
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31 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
ADDITION
|
Details
|
This solution was added dropwise over 4 hours to the flask
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
(18 hours)
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured in a flask
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the acqueous phase was extracted with Et2O (3 times)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
38.25 g of light yellow-orange oil were obtained
|
Type
|
CUSTOM
|
Details
|
This product was used without any further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |